(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine
Description
(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine is a secondary amine featuring two benzyl groups substituted with methoxy (-OCH₃) moieties at distinct positions.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZXYUGWVSZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353358 | |
| Record name | (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-85-2 | |
| Record name | (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzyl chloride and 3-methoxybenzylamine.
Nucleophilic Substitution Reaction: The 2,4-dimethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 3-methoxybenzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for purification and quality control ensures the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The methoxy groups on the benzyl rings can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, where its specific chemical properties are advantageous.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine depends on its interaction with molecular targets. The methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating specific pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
- (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine (C₁₇H₂₀BrNO₃): Key Difference: Bromine atom at the 3-position of the benzyl group. Impact: The electron-withdrawing bromine increases electrophilicity, enhancing reactivity in cross-coupling reactions. Molecular weight (366.255) and lipophilicity are higher compared to the non-halogenated parent compound . Synthesis: Likely prepared via substitution of a brominated benzyl halide with a dimethoxybenzylamine precursor.
- N-(3-bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine (C₁₇H₂₀BrNO₃): Key Difference: Bromine at the 3-position and 2,4-dimethoxy substitution on the second benzyl group. Molecular weight (366.255) matches the previous brominated analog, suggesting similar solubility challenges .
Positional Isomers of Methoxy Substitutions
(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine :
- Key Difference : Methoxy groups at 2,4- and 4-positions instead of 2,4- and 3-positions.
- Impact : Altered electronic environment; the para-methoxy group (4-position) may enhance resonance stabilization compared to meta-substitution (3-position). This compound undergoes sulfonylation with 4-hydroxybenzenesulfonyl chloride, indicating nucleophilic amine reactivity .
- (4-Methoxy-benzyl)-[3-(4-methoxy-benzyloxy)-phenyl]-amine (C₂₂H₂₃NO₃): Key Difference: Incorporates an ether-linked 4-methoxybenzyloxy group. Applications may diverge toward materials science due to increased rigidity .
Heterocyclic and Morpholine-Containing Analogs
(2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (C₁₆H₂₆N₂O₃):
- Key Difference : Replacement of the 3-methoxybenzyl group with a morpholinyl-propyl chain.
- Impact : Morpholine introduces a polar, water-soluble heterocycle, reducing logP (predicted) and enhancing bioavailability. Molecular weight (294.39) is lower than halogenated analogs, suggesting utility in drug discovery .
- N-(4-methoxybenzyl)benzo[d]thiazol-2-amine (C₁₅H₁₄N₂OS): Key Difference: Thiazole ring replaces one benzyl group. High melting point (296–298°C) indicates strong crystallinity, useful in solid-state applications .
Aromatic Amines with Reduced Substitution
- (3-Methoxy-benzyl)-phenyl-amine: Key Difference: Single methoxy group and unsubstituted phenyl ring. Simplicity in structure may favor scalability .
Comparative Data Table
*Estimated based on analogous compounds.
Research Findings and Trends
- Synthetic Flexibility : Brominated analogs (e.g., ) demonstrate adaptability in cross-coupling reactions, while morpholine derivatives (e.g., ) highlight modularity in tuning solubility.
- Industrial Applications : Compounds like those in (hair dyes) indicate that methoxybenzylamines may find niche roles in cosmetics, contingent on substituent patterns.
Biological Activity
(2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on available research.
Chemical Structure and Properties
The compound has the molecular formula C19H23NO7 and a molecular weight of 377.39 g/mol. Its structure features two methoxy-substituted benzyl groups attached to a central amine, which enhances its solubility and reactivity in biological systems. The presence of methoxy groups contributes to its ability to interact with hydrophobic regions of proteins, potentially influencing various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The exact mechanisms by which it exerts these effects are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that the compound can reduce the viability of specific cancer cell lines, indicating potential as a therapeutic agent in oncology.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Interaction : Its methoxy groups enhance binding affinity to specific receptors or proteins, modulating their activity and influencing downstream signaling pathways .
- Hydrophobic Interactions : The structure allows for effective interaction with hydrophobic pockets in proteins, which is crucial for its biological efficacy.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, it exhibited an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.
- Anticancer Efficacy : In vitro tests on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 50 µM after 48 hours.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | C19H23NO7 | Yes | Yes |
| (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | C19H23NO7 | Moderate | Yes |
| 3-Methoxybenzylamine | C9H13NO | No | Limited |
This table highlights the unique biological profile of this compound compared to other similar compounds.
Q & A
Q. What are the optimized synthetic routes for (2,4-Dimethoxy-benzyl)-(3-methoxy-benzyl)-amine?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Step 1 : React 2,4-dimethoxybenzylamine with 3-methoxybenzyl chloride in dichloromethane (DCM) using sodium carbonate (Na₂CO₃) as a base .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol .
- Yield Optimization : Use DIPEA (N,N-diisopropylethylamine) to enhance reaction efficiency under anhydrous conditions .
- Safety : Handle intermediates with care; some analogs (e.g., anomeric amides) show mutagenicity, requiring PPE and ventilation .
Q. How can NMR and FTIR spectroscopy validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons : δ 6.7–7.5 ppm (split patterns depend on methoxy substitution) .
- Methoxy groups : Singlets at δ ~3.8 ppm (integration for six protons).
- Benzyl CH₂ : δ ~3.9–4.2 ppm (multiplet) .
- FTIR : Confirm amine N–H stretch (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from methoxy groups .
- Validation : Compare with spectral data of analogous compounds (e.g., 2,4-dimethoxybenzylamine ).
Q. What purification strategies mitigate byproducts in the synthesis?
- Methodological Answer :
- Byproduct Formation : Likely from incomplete substitution or oxidation.
- Solutions :
- Use flash chromatography with gradients (e.g., DCM → DCM/EtOAc 9:1) to separate unreacted amines .
- Recrystallize from ethanol to remove polar impurities .
- Monitor reactions via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) .
Advanced Research Questions
Q. How do methoxy group positions influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 09) to map electron density.
- Methoxy at 2,4- vs. 3-position : Ortho/methoxy groups increase electron-donating effects, altering nucleophilicity .
- Experimental Validation : Compare reaction rates in SN2 substitutions with para-substituted analogs .
- Data Contradictions : Some studies report steric hindrance in ortho-substituted derivatives reduces reactivity .
Q. What computational models predict the compound’s pharmacokinetic behavior?
- Methodological Answer :
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate:
- LogP : ~2.5 (moderate lipophilicity due to methoxy groups) .
- Blood-Brain Barrier (BBB) Permeability : Likely low due to polar surface area >80 Ų .
- Docking Studies : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina .
Q. How does the compound interact with biological membranes in vitro?
- Methodological Answer :
- Liposome Assays : Incorporate compound into DOPC liposomes; measure permeability via fluorescence quenching .
- Cell-Based Studies : Use Annexin V/PI staining (e.g., Annexin Apoptosis Kit ) to assess membrane disruption.
- Contradictions : Some analogs show pH-dependent membrane affinity due to amine protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
